Rhosin (hydrochloride)
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Overview
Description
Rhosin (hydrochloride) is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases. It specifically binds to RhoA, inhibiting the interaction between RhoA and guanine nucleotide exchange factors (GEFs) with a dissociation constant (Kd) of approximately 0.4 µM . This compound does not interact with other GTPases such as Cdc42 or Rac1 .
Preparation Methods
. The synthetic route typically involves:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of hydrazine: The hydrazine group is introduced at the 4-position of the quinoline core.
Halogenation: Halogen substituents (e.g., chlorine or trifluoromethyl) are introduced at the 7- or 8-position to enhance the compound’s potency.
Chemical Reactions Analysis
Rhosin (hydrochloride) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core or the hydrazine group, potentially altering the compound’s activity.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rhosin (hydrochloride) has a wide range of scientific research applications:
Cancer Research: It has been shown to inhibit tumor cell adhesion, migration, and invasion by targeting RhoA signaling pathways.
Platelet Biology: Rhosin (hydrochloride) inhibits platelet spreading on fibrinogen and thrombin-induced platelet aggregation, mimicking the effects of RhoA genetic deletion.
Neurobiology: The compound promotes stress resiliency by enhancing D1-medium spiny neuron plasticity and reducing hyperexcitability.
Other Applications:
Mechanism of Action
Rhosin (hydrochloride) exerts its effects by specifically binding to RhoA and inhibiting its interaction with guanine nucleotide exchange factors (GEFs) . This inhibition prevents the activation of RhoA, thereby blocking downstream signaling pathways involved in various cellular processes. The compound’s ability to inhibit RhoA-GEF interaction is reversible, making it a valuable tool for studying RhoA-mediated signaling .
Comparison with Similar Compounds
Rhosin (hydrochloride) is unique in its specificity for RhoA and its reversible inhibition of RhoA-GEF interaction . Similar compounds include:
Y-27632: A well-known Rho-associated protein kinase (ROCK) inhibitor that indirectly affects RhoA signaling.
Fasudil: Another ROCK inhibitor with broader effects on RhoA signaling pathways.
These compounds differ in their specificity, potency, and mechanisms of action, with Rhosin (hydrochloride) being notable for its direct and specific inhibition of RhoA .
Properties
Molecular Formula |
C20H19ClN6O |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-N-(quinoxalin-6-ylmethylideneamino)propanamide;hydrochloride |
InChI |
InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H |
InChI Key |
SFRGBDFQSLZYLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl |
Origin of Product |
United States |
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